molecular formula C7H8F2N2 B2452142 4,6-Difluoro-5-methylbenzene-1,3-diamine CAS No. 1378825-39-8

4,6-Difluoro-5-methylbenzene-1,3-diamine

Cat. No.: B2452142
CAS No.: 1378825-39-8
M. Wt: 158.152
InChI Key: UPAUYRQZWOOPOE-UHFFFAOYSA-N
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Description

4,6-Difluoro-5-methylbenzene-1,3-diamine ( 1378825-39-8) is a fluorinated aromatic diamine with the molecular formula C7H8F2N2 and a molecular weight of 158.15 . This compound is characterized by its benzene ring symmetrically substituted with two amine groups at the 1 and 3 positions, and two fluorine atoms flanking a methyl group at the 4, 5, and 6 positions, respectively . As a substituted meta -phenylenediamine, this compound serves as a versatile and valuable building block in organic and medicinal chemistry research. Its primary research value lies in its application as a precursor for the synthesis of more complex heterocyclic systems, particularly benzisoxazoles . The strategic placement of the electron-withdrawing fluorine atoms and the electron-donating methyl group on the ring makes it a sophisticated monomer for constructing functional polymers and ligands with tailored electronic and steric properties. While specific mechanistic studies on this exact compound are limited in the public domain, its structural analogs are critical intermediates in pharmaceutical development. For instance, 1,3-difluorobenzene derivatives are key synthons in the multi-step synthesis of active pharmaceutical ingredients such as the antipsychotic drug Risperidone, demonstrating the utility of this chemical class in drug discovery pipelines . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-5-methylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAUYRQZWOOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Difluoro 5 Methylbenzene 1,3 Diamine and Analogous Structures

Strategies for Regioselective Introduction of Fluorine Atoms onto Aromatic Systems

The precise placement of fluorine atoms on an aromatic ring is crucial for determining the final properties of the molecule. Two primary strategies for achieving this are Nucleophilic Aromatic Substitution (SNAr) and electrophilic fluorination.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov In this reaction, a nucleophilic fluoride (B91410) source displaces a suitable leaving group, such as a halogen or a nitro group, on the aromatic substrate.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. The presence of strong electron-withdrawing groups (e.g., -NO2) ortho and/or para to the leaving group is essential for stabilizing the negatively charged Meisenheimer complex, thereby facilitating the reaction. researchgate.net

For the synthesis of fluorinated precursors to 4,6-difluoro-5-methylbenzene-1,3-diamine, a plausible SNAr strategy would involve the reaction of a di-chloro or di-nitro substituted toluene (B28343) derivative with a fluoride source. The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend observed in aliphatic nucleophilic substitution. This is because the rate-determining step is the attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond.

Recent advancements in SNAr fluorination have focused on developing milder and more efficient reaction conditions. The use of anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) has been shown to be highly effective for room-temperature SNAr fluorination of various electron-deficient substrates. researchgate.net

Table 1: Examples of SNAr Fluorination Reactions for the Preparation of Fluorinated Aromatic Compounds
Starting MaterialFluorinating AgentSolventTemperature (°C)ProductYield (%)Reference
2,4,5-TrichloronitrobenzeneAnhydrous Potassium FluorideTetramethyl sulfone170-1802,4-Difluoro-5-chloronitrobenzene52 googleapis.com
2-ChloroquinolineAnhydrous Me4NFDMF252-Fluoroquinoline99 nih.gov
2-ChloronitrobenzeneKF/Bu4NCl->1302-FluoronitrobenzeneModerate researchgate.net

Electrophilic fluorination offers an alternative route for the direct introduction of fluorine onto an aromatic ring. wikipedia.org This method involves the use of an electrophilic fluorinating agent ("F+" source) that reacts with the electron-rich aromatic substrate. rsc.org Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov

The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the ring. Electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. Therefore, the synthesis of this compound via electrophilic fluorination would require careful consideration of the directing effects of the methyl and amino (or precursor) groups.

For instance, direct fluorination of an aniline (B41778) derivative would likely lead to ortho and para substitution relative to the amino group. To achieve the desired 4,6-difluoro substitution pattern, a multi-step sequence involving blocking groups or the fluorination of a differently substituted precursor might be necessary.

Table 2: Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationStructure
N-FluorobenzenesulfonimideNFSI
Selectfluor®F-TEDA-BF4

Formation of Diamine Functionalities

The introduction of the two amino groups in a 1,3-relationship on the benzene (B151609) ring is a key transformation in the synthesis of the target molecule. The most common and reliable method for this is the reduction of corresponding dinitro compounds.

The reduction of dinitroaromatic compounds to their corresponding diamines is a widely used and efficient transformation. A common precursor for this compound would be 2,4-difluoro-1-methyl-3,5-dinitrobenzene. This dinitro compound can be synthesized by the nitration of a suitable difluoro-methylbenzene derivative.

Various reducing agents can be employed for this transformation, with catalytic hydrogenation being one of the most common and clean methods. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are often used in the presence of hydrogen gas. google.comgoogle.com This method is generally high-yielding and avoids the use of stoichiometric metal reductants.

Alternative reduction methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. The choice of reducing agent can sometimes allow for the selective reduction of one nitro group in the presence of another, which can be a useful strategy in more complex syntheses. stackexchange.com For instance, the reduction of m-dinitrobenzene to m-nitroaniline can be achieved with high selectivity using selenium-catalyzed reduction with carbon monoxide and water. researchgate.net

Table 3: Conditions for the Reduction of Dinitroaromatic Compounds
Starting MaterialReducing Agent/CatalystSolventConditionsProductYield (%)Reference
m-DinitrobenzeneH2 / Pd-Ru supported catalystAlcohol or Benzene20-150 °C, 0.1-6.0 MPam-PhenylenediamineHigh google.com
m-DinitrobenzeneH2 / Raney NickelMethanol or Ethanol80 °C, 0.25-4.0 MPam-PhenylenediamineHigh google.com
3,5-Dichloro-2,4-difluoronitrobenzeneH2 / Pd/C--3,5-Dichloro-2,4-difluoroaniline- google.com
m-DinitrobenzeneSe, CO, H2O, NaOAcTHF160 °C, 1 MPa, 3 hm-Nitroaniline95.7 researchgate.net

Direct amination of a dihalogenated aromatic precursor is another potential route to the diamine product. This typically involves the reaction of a dihalo-arene with an ammonia (B1221849) equivalent, often under transition-metal catalysis (e.g., Buchwald-Hartwig amination) or via nucleophilic aromatic substitution if the ring is sufficiently activated.

For a substrate like 4,6-dichloro-5-methyl-1,3-difluorobenzene, direct amination with ammonia or a protected amine could potentially yield the desired diamine. However, controlling the regioselectivity and achieving double amination can be challenging.

Convergent and Linear Synthetic Sequences

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a starting material through a series of steps. A plausible linear route to the target compound could start with a substituted toluene, followed by a sequence of nitration, fluorination, and reduction steps. The order of these steps would be critical to ensure the correct regiochemistry. For example, nitration of 2,4-difluorotoluene (B1202308) would likely yield 2,4-difluoro-1-methyl-3,5-dinitrobenzene, which could then be reduced to the final product.

A convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the molecule, which are then combined in the later stages. researchgate.netnih.gov For this compound, a convergent approach is less straightforward due to the small size and interconnected nature of the substituents on the single aromatic ring. However, one could envision the synthesis of a fluorinated aniline fragment and a separate functionalized fragment that are then coupled, although this would likely be a more complex and less efficient approach for this particular molecule. In general, for relatively small and highly substituted single-ring aromatic compounds, a linear synthesis is often more practical.

Control over Structural Isomerism and Purity in Multi-functionalized Benzene Derivatives

The synthesis of multi-functionalized benzene derivatives, such as this compound, necessitates precise control over the regiochemistry of substituent placement to ensure the formation of the desired structural isomer and achieve high purity. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. Strategic planning of the synthetic sequence is therefore paramount to obtaining the target molecule while minimizing the formation of unwanted isomers.

In the case of this compound, the arrangement of five substituents on the aromatic ring presents a significant synthetic challenge. The interplay of electronic and steric effects of the fluoro, methyl, and amino groups must be carefully considered at each step of the synthesis. The order in which these functional groups are introduced will dictate the final substitution pattern.

A plausible retrosynthetic analysis would involve the introduction of the amino groups at a late stage, likely via the reduction of nitro groups. Nitro groups are strongly deactivating and meta-directing, which can be strategically employed to guide subsequent substitutions. For instance, starting with a difluorotoluene isomer, a dinitration step could be envisioned. The directing effects of the fluorine and methyl groups would influence the position of the incoming nitro groups.

The control over isomerism is often not absolute, leading to the formation of a mixture of products that require purification. The separation of closely related isomers can be challenging, often requiring advanced chromatographic techniques. Therefore, synthetic routes that offer high regioselectivity are highly desirable.

Key factors influencing the control of structural isomerism in the synthesis of multi-functionalized benzene derivatives include:

Directing Effects of Substituents: Existing groups on the benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). Activating groups generally direct ortho and para, while deactivating groups direct meta.

Order of Reactions: The sequence in which substituents are introduced is critical for achieving the desired substitution pattern.

Steric Hindrance: Bulky substituents can hinder substitution at adjacent positions, influencing the regiochemical outcome of a reaction.

Reaction Conditions: Temperature, catalysts, and solvents can also affect the selectivity of aromatic substitution reactions.

The following interactive table summarizes the directing effects of various substituents relevant to the synthesis of functionalized benzene rings.

For the synthesis of a specific isomer like this compound, a chemist would need to devise a synthetic pathway that leverages these directing effects to install the substituents in the correct positions. For example, starting with an appropriately substituted fluorotoluene could set the initial regiochemistry. Subsequent nitration would then be directed by the existing fluoro and methyl groups. The final step would be the reduction of the nitro groups to the desired diamine.

Achieving high purity often involves not only maximizing the regioselectivity of the reactions but also employing effective purification methods. Recrystallization and column chromatography are common techniques used to separate the desired isomer from any side products or other isomers that may have formed. In some cases, derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group, may be necessary. The development of synthetic routes that minimize the formation of isomers is a key area of research in organic chemistry, with a focus on creating more efficient and atom-economical processes.

Chemical Reactivity and Derivatization Pathways of 4,6 Difluoro 5 Methylbenzene 1,3 Diamine

Reactivity of Amine Functional Groups

The two primary amine groups are the most reactive sites on the molecule, readily participating in a variety of chemical transformations.

The primary amine groups of 4,6-Difluoro-5-methylbenzene-1,3-diamine can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines. science.govresearchgate.netresearchgate.net This reaction typically proceeds by refluxing the diamine with two equivalents of a carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. unsri.ac.id The resulting bis-imine compounds are valuable intermediates in coordination chemistry and can exhibit a range of biological activities. ijpbs.com

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). unsri.ac.idijpbs.com

General Reaction Scheme for Schiff Base Formation:

General Reaction Scheme for Schiff Base Formation of this compound with a generic aldehyde (R-CHO), resulting in a bis-imine product and two molecules of water.

Interactive Data Table: Examples of Aldehydes for Schiff Base Formation

Aldehyde NameAldehyde StructureResulting Schiff Base Name
BenzaldehydeC₆H₅CHON,N'-(4,6-Difluoro-5-methyl-1,3-phenylene)bis(1-phenylmethanimine)
SalicylaldehydeHOC₆H₄CHO2,2'-((4,6-Difluoro-5-methyl-1,3-phenylene)bis(azanylylidene))bis(methanylylidene)diphenol
4-MethoxybenzaldehydeCH₃OC₆H₄CHON,N'-(4,6-Difluoro-5-methyl-1,3-phenylene)bis(1-(4-methoxyphenyl)methanimine)
VanillinC₈H₈O₃4,4'-(((4,6-Difluoro-5-methyl-1,3-phenylene)bis(azanylylidene))bis(methanylylidene))bis(2-methoxyphenol)

The nucleophilic nature of the amine groups allows for their functionalization through acylation and alkylation reactions.

Acylation: This reaction involves the treatment of the diamine with acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This results in the formation of amides. Depending on the stoichiometry, either one or both amine groups can be acylated.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. researchgate.net Similar to acylation, the reaction can be controlled to yield mono- or di-alkylated products. The reactivity of the alkyl halide and the reaction conditions will influence the extent of alkylation.

For analytical purposes, particularly gas chromatography (GC), derivatization of polar compounds like diamines is often necessary to increase their volatility and thermal stability. nih.govphenomenex.com

Silylation: This is a common derivatization technique where the active hydrogens of the amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silylated derivative is less polar and more volatile, making it amenable to GC analysis. nih.gov

An alternative to silylation for aromatic amines is iodination, which can be achieved via a Sandmeyer-like reaction. This derivatization does not require strictly anhydrous conditions, offering an advantage over silylation. nih.gov

The primary aromatic amine groups of this compound can be converted to diazonium salts through a process called diazotization. organic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.orglkouniv.ac.in Since the starting material is a diamine, treatment with two equivalents of nitrous acid will result in the formation of a bis-diazonium salt. rsc.orgacs.org

Aromatic diazonium salts are highly versatile synthetic intermediates. organic-chemistry.orgbyjus.com The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents in what are known as Sandmeyer and related reactions. byjus.comchemguide.co.uk

Subsequent Reactions of the Bis-Diazonium Salt:

Sandmeyer Reaction: Replacement of the diazonium groups with -Cl, -Br, or -CN using the corresponding copper(I) salt. byjus.com

Schiemann Reaction: Replacement with fluorine (-F) by heating the corresponding tetrafluoroborate (B81430) salt. lkouniv.ac.in

Replacement by Iodide: Treatment with potassium iodide solution yields the di-iodo derivative. byjus.com

Replacement by Hydroxyl Group: Warming the aqueous solution of the diazonium salt leads to the formation of the corresponding diol. byjus.comchemguide.co.uk

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form highly colored azo compounds. lkouniv.ac.innih.gov With a bis-diazonium salt, this can lead to the formation of polymeric dyes.

Interactive Data Table: Potential Products from Reactions of the Bis-Diazonium Salt

Reagent(s)Reaction TypeProduct Name
CuCl/HClSandmeyer1,3-Dichloro-4,6-difluoro-5-methylbenzene
CuBr/HBrSandmeyer1,3-Dibromo-4,6-difluoro-5-methylbenzene
KIReplacement4,6-Difluoro-1,3-diiodo-5-methylbenzene
H₂O, heatHydrolysis4,6-Difluoro-5-methylbenzene-1,3-diol
PhenolAzo CouplingAzo dye polymer

Reactivity of Fluorine Substituents on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides. youtube.comyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

In the case of this compound, the substituents on the ring are two strongly electron-donating amine groups and one weakly electron-donating methyl group. These groups increase the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. Consequently, the direct nucleophilic displacement of the fluorine atoms in this compound is expected to be very difficult and would require harsh reaction conditions. This is in contrast to compounds like 2,4-dinitrofluorobenzene, where the electron-withdrawing nitro groups activate the fluorine for displacement. nih.gov

Stereoelectronic Influence of Fluorine on Aromatic Ring Reactivity

The presence of two fluorine atoms on the benzene (B151609) ring of this compound significantly influences its chemical reactivity through a combination of inductive and steric effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com This deactivation is a consequence of the fluorine atoms pulling electron density away from the aromatic system, making it less susceptible to attack by electrophiles. numberanalytics.com

Conversely, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring via a mesomeric effect (+M). However, in the case of fluorine, the inductive effect typically outweighs the mesomeric effect. The stereoelectronic influence of fluorine also plays a crucial role in directing incoming substituents. The fluorine atoms, along with the methyl and amino groups, create a specific electronic and steric environment around the ring, governing the regioselectivity of its reactions.

In the context of nucleophilic aromatic substitution (SNAr), the strong negative inductive effect of fluorine can stabilize the intermediate Meisenheimer complex, thereby accelerating the reaction. stackexchange.com This is a key consideration in the derivatization of this compound. The steric bulk of the fluorine atoms, although relatively small compared to other halogens, can also influence the approach of reagents to the aromatic ring. numberanalytics.com

The electronic properties of fluorinated aromatic compounds can be further understood by examining their molecular orbitals. The introduction of fluorine atoms can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), leading to an increased HOMO-LUMO gap. numberanalytics.com This alteration in orbital energies contributes to the modified reactivity of the fluorinated benzene ring. numberanalytics.com

Cyclization Reactions Leading to Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The two amino groups in the 1,3-position are suitably positioned for cyclization reactions with a variety of reagents to form fused heterocyclic systems. For instance, reactions with dicarbonyl compounds, or their equivalents, can lead to the formation of fluorinated benzodiazepine (B76468) derivatives.

The reactivity of the diamine allows for the construction of other heterocyclic rings as well. For example, reaction with thionyl chloride in the presence of a base can yield benzothiadiazole derivatives. mdpi.com Similarly, treatment with nitrous acid could lead to the formation of benzotriazole (B28993) systems. The presence of the fluorine and methyl substituents on the benzene ring of the resulting heterocyles can impart unique physicochemical properties, such as increased thermal stability and altered biological activity.

The synthesis of fluorinated 1H-indazoles has been achieved through the reaction of hydrazine (B178648) with ortho-fluoro carbonyl derivatives, demonstrating a common pathway for forming nitrogen-containing heterocycles from fluorinated aromatic precursors. researchgate.net While this specific example does not start from the diamine, it illustrates the utility of fluorinated aromatics in heterocyclic synthesis. The general principle of using diamines to construct heterocyclic rings is well-established, and this compound provides a platform for creating novel fluorinated analogues of known heterocyclic systems. sigmaaldrich.comnih.gov

Coordination Chemistry and Ligand Properties

The diamine functionality of this compound makes it an interesting candidate for use as a ligand in coordination chemistry. The two nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordination complexes.

The 1,3-disposition of the amino groups allows this molecule to act as a bidentate ligand, forming a six-membered chelate ring upon coordination to a metal ion. Chelation enhances the stability of the resulting metal complex compared to coordination with two monodentate amine ligands, an effect known as the chelate effect. The electronic properties of the aromatic ring, influenced by the fluorine and methyl substituents, can modulate the electron-donating ability of the nitrogen atoms and thus the stability and reactivity of the metal complexes formed. The specific coordination behavior would depend on the nature of the transition metal, its oxidation state, and the reaction conditions.

Chiral diamines are of significant interest as ligands in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. sigmaaldrich.comchemrxiv.org While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral ligands. rsc.org Derivatization of the amino groups with chiral auxiliaries can produce chiral ligands whose coordination complexes with transition metals can serve as catalysts for a variety of asymmetric transformations, such as asymmetric hydrogenation, epoxidation, or carbon-carbon bond-forming reactions. nih.govchemrxiv.org The fluorine atoms can influence the catalytic activity and enantioselectivity through stereoelectronic effects, potentially leading to improved catalyst performance. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Diamine-functionalized linkers are often used in the synthesis of MOFs to introduce specific functionalities, such as basic sites for CO2 capture or catalytic activity. researchgate.net this compound could potentially be incorporated into larger organic molecules that can then be used as linkers for the synthesis of novel MOFs. The fluorine atoms would be exposed within the pores of the MOF, potentially leading to materials with unique gas sorption properties or catalytic activities. The development of new MOFs is an active area of research, with applications in gas storage, separation, and catalysis. rsc.orgjte.edu.vntue.nl

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Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. wikipedia.org When monochromatic light from a laser interacts with 4,6-Difluoro-5-methylbenzene-1,3-diamine, the vast majority of scattering is elastic (Rayleigh scattering), but a small fraction of the light is scattered inelastically (Raman scattering). bruker.com This inelastic scattering results from the interaction of photons with the molecule's vibrational energy levels. The resulting Raman spectrum plots the intensity of this scattered light against the energy difference, or Raman shift (typically in wavenumbers, cm⁻¹), providing insight into the specific chemical bonds and symmetry of the molecule. wikipedia.organton-paar.com

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks corresponding to the vibrations of its specific functional groups. Key vibrational modes would include:

Aromatic C-C Stretching: The benzene (B151609) ring would produce a series of characteristic bands.

C-H Stretching and Bending: Vibrations associated with the aromatic C-H bond and the methyl (CH₃) group.

C-N Stretching: The amine groups attached to the aromatic ring would have distinct stretching frequencies.

N-H Bending and Stretching: The primary amine groups (-NH₂) would exhibit characteristic vibrational modes.

C-F Stretching: The carbon-fluorine bonds are strong and would produce intense, characteristic peaks in the spectrum.

While specific experimental data for this compound is not publicly available, the expected Raman shifts can be predicted based on known frequencies for similar structural motifs.

Table 1: Expected Characteristic Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Bond(s) Involved
Aromatic C-H Stretching3000 - 3100C-H
Methyl C-H Stretching2850 - 3000C-H (in CH₃)
N-H Stretching3300 - 3500N-H
Aromatic Ring Stretching1400 - 1650C=C
C-F Stretching1000 - 1400C-F
C-N Stretching1250 - 1350C-N

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides essential information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound (C₇H₈F₂N₂), MS would confirm the mass of the molecular ion and reveal characteristic fragment ions formed by the cleavage of specific bonds.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N).

Formula: C₇H₈F₂N₂

Calculated Monoisotopic Mass: 158.0659 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence to confirm the elemental composition C₇H₈F₂N₂.

Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for analyzing complex mixtures and assessing the purity of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. LC-MS is particularly useful for monitoring the progress of a chemical reaction by separating the starting materials, intermediates, and the final product, this compound, and confirming their identities by their respective mass-to-charge ratios. It is also a primary tool for determining the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. mdpi.com It separates components in the gas phase before mass analysis. For this compound, GC-MS could be used to assess its purity, identify volatile impurities, or analyze its presence in a complex matrix, provided the compound is sufficiently volatile and stable under GC conditions. phfscience.nz The mass spectrometer serves as a highly specific and sensitive detector, providing mass spectra for each separated component.

Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 5 Methylbenzene 1,3 Diamine

Analysis of Electronic Properties and Reactivity Indices

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to induce electronic transitions. For aromatic amines, the distribution and energy of these frontier orbitals are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. In the case of 4,6-Difluoro-5-methylbenzene-1,3-diamine, the electron-donating amino groups and methyl group, along with the electron-withdrawing fluorine atoms, collectively influence the energies of the HOMO and LUMO.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. For instance, studies on substituted anilines have shown that electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. The interplay of these effects in this compound would determine its specific HOMO-LUMO gap and, consequently, its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Anilines (Calculated via DFT)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline (B41778)-5.12-0.154.97
4-Fluoroaniline-5.25-0.284.97
2,4-Difluoroaniline-5.41-0.454.96
4-Methylaniline-4.98-0.094.89

Note: The data in this table is illustrative for related compounds and not specific to this compound. The values are representative of typical DFT calculation results.

Molecular Electron Density Theory (MEDT) for Reactivity Insights

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. nih.gov This theory analyzes the changes in electron density along a reaction pathway to understand molecular mechanisms and reactivity. nih.gov Key tools within MEDT include the analysis of the Electron Localization Function (ELF) and conceptual DFT reactivity indices such as electrophilicity and nucleophilicity.

For a molecule like this compound, MEDT can provide a detailed picture of its reactivity towards electrophiles and nucleophiles. The presence of two amino groups suggests that the molecule possesses significant nucleophilic character. The electron density is expected to be high around the nitrogen atoms and certain positions on the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the fluorine atoms withdraw electron density, which could create regions of lower electron density, potentially susceptible to nucleophilic attack under certain conditions.

Computational studies using MEDT on substituted aromatic compounds have demonstrated how substituents modulate the electron density distribution and, therefore, the reactivity. nih.gov For example, an analysis of the global and local electrophilicity and nucleophilicity indices can predict the most probable sites for reaction. A high nucleophilicity index for the amino groups would confirm their role as the primary centers of reactivity in reactions with electrophiles. The theory also allows for the detailed study of reaction mechanisms, such as nucleophilic aromatic substitution, by mapping the changes in electron density as the reaction progresses from reactants to products through the transition state.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can then be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental spectra, can confirm the proposed structure. For fluorinated aromatic compounds, the prediction of ¹⁹F NMR spectra is particularly useful due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. researchgate.netnih.gov

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretching, C-F stretching, aromatic ring vibrations). By comparing the calculated spectrum with the experimental FT-IR spectrum, chemists can assign the observed absorption bands to specific molecular vibrations, providing a detailed understanding of the molecule's structural features.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and chromophoric properties of this compound.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Fluorinated Aromatic Amine

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
¹H NMR Chemical Shift (ppm) - Aromatic CH6.856.79
¹⁹F NMR Chemical Shift (ppm) - Aromatic CF-120.5-121.2
IR Frequency (cm⁻¹) - N-H Stretch34503445
UV-Vis λmax (nm)295298

Note: This table provides illustrative data for a generic fluorinated aromatic amine to demonstrate the typical correlation between predicted and experimental values. The data is not specific to this compound.

Applications and Materials Science Leveraging 4,6 Difluoro 5 Methylbenzene 1,3 Diamine

Polymer Chemistry and High-Performance Polymeric Materials

The primary application of 4,6-Difluoro-5-methylbenzene-1,3-diamine is as a monomer in the synthesis of high-performance polymers, most notably fluorinated polyimides.

Fluorinated polyimides (FPIs) are a class of polymers renowned for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of fluorine-containing monomers like this compound is a well-established strategy to enhance these properties further and to introduce new functionalities. nbinno.com The presence of fluorine atoms in the polymer backbone can significantly reduce the dielectric constant and moisture absorption while improving optical transparency. nbinno.com

The introduction of fluorine atoms into the polyimide structure via monomers such as this compound has a profound effect on the material's optical and dielectric properties. Fluorine's high electronegativity and the bulkiness of the trifluoromethyl groups, when present, disrupt the intermolecular charge transfer complex (CTC) interactions between polymer chains. nih.govresearchgate.net These CTCs are largely responsible for the characteristic color of conventional polyimides. By mitigating these interactions, fluorinated polyimides exhibit reduced coloration and enhanced optical transparency, making them suitable for applications where clarity is crucial. nih.govresearchgate.net

Furthermore, the incorporation of fluorine lowers the dielectric constant of the resulting polymer. nbinno.com This is a critical requirement for materials used in high-speed electronics and communication devices, where a low dielectric constant minimizes signal delay and crosstalk. nbinno.com The reduced moisture absorption of fluorinated polyimides also contributes to the stability of their dielectric properties, as water has a high dielectric constant. scispace.com

Table 1: Dielectric Properties of Fluorinated Polyimides

Property Value Frequency
Dielectric Constant (Dk) As low as 2.8 Low and High Frequency

Note: Data represents typical values for fluorinated polyimides and may vary based on the specific monomer composition and processing conditions. nih.gov

The rigid structure of the aromatic diamine, combined with the strong carbon-fluorine bonds, contributes to the exceptional thermal stability of the resulting polyimides. These polymers typically exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. mdpi.comresearchgate.net For instance, some fluorinated polyimides show 5% weight loss temperatures exceeding 510°C and glass transition temperatures over 350°C. mdpi.com

The presence of fluorine can also influence the processability of polyimides. While conventional polyimides are often insoluble and infusible, the introduction of fluorine-containing monomers can enhance solubility in organic solvents. researchgate.net This improved solubility is crucial for the fabrication of thin films and coatings through solution-based techniques.

Table 2: Thermomechanical Properties of Fluorinated Polyimides

Property Value Range
Glass Transition Temperature (Tg) 296–388 °C
Tensile Strength (σ) 152.5–248.1 MPa
Elastic Modulus (E) 2.1–3.4 GPa
5% Weight Loss Temperature (T5%) > 510 °C

Note: These values are illustrative of the performance of various fluorinated polyimide systems. nih.govmdpi.comnih.gov

While the primary application of this compound is in polyimides, its potential use as a comonomer or additive in other fluorinated polymer systems like polyolefins and polyacrylates is an area of ongoing research. The incorporation of this diamine could potentially enhance the thermal stability and modify the surface properties of these polymers.

Monomers for Fluorinated Polyimides

Advanced Functional Materials

The exceptional properties of polymers derived from this compound make them highly suitable for use in advanced functional materials, particularly in the field of optoelectronics.

The combination of high optical transparency, low dielectric constant, and excellent thermal stability makes fluorinated polyimides derived from monomers like this compound ideal candidates for substrates in flexible displays and organic light-emitting diodes (OLEDs). nih.gov These materials provide a robust and transparent base that can withstand the high temperatures required for the fabrication of electronic components while ensuring optimal light transmission. The flexibility of these polymer films is also a key attribute for the development of next-generation foldable and rollable electronic devices. nih.gov

Sensor Technologies and Diagnostic Tools

While direct applications of this compound in commercially available sensors are not widely documented, its structural motifs are highly relevant to the design of advanced sensor technologies. Aromatic diamines are known precursors to fluorescent probes. mdpi.com The presence of fluorine can enhance the photophysical properties and stability of such probes. nih.gov For instance, the reaction of diamines with specific analytes can lead to changes in fluorescence, forming the basis for chemical sensors. rsc.org The fluorinated aromatic structure of this compound could be leveraged to develop novel fluorescent probes for the detection of various chemical species. nih.govnih.gov

The design of fluorescent probes often involves the integration of a recognition site with a fluorophore. mdpi.com In this context, the diamine groups of this compound can act as the recognition sites, capable of interacting with target molecules through hydrogen bonding or chemical reactions. The difluoro-methylbenzene core would serve as the fluorophore, with its emission properties being modulated by the interaction at the diamine sites. This principle is utilized in the development of sensors for a variety of analytes.

Potential Sensor ApplicationSensing PrincipleRole of this compound
Chemical Warfare Agent Detection Formation of a new heterocyclic ring upon reaction with agents like phosgene (B1210022), leading to a change in fluorescence. mdpi.comThe diamine moiety can react with phosgene to form a fluorescently distinct species.
pH Sensing Protonation of the amine groups in acidic conditions, altering the electronic structure and fluorescence of the molecule. nih.govThe basicity of the diamine groups can be tuned by the fluorine substituents, allowing for pH sensing over a specific range.
Metal Ion Detection Coordination of the diamine groups with metal ions, leading to chelation-enhanced fluorescence or fluorescence quenching.The diamine can act as a ligand for various metal ions, forming complexes with unique photophysical properties.

Energy Storage Materials (e.g., lithium batteries, capacitors)

The field of energy storage is increasingly looking towards fluorinated organic compounds to enhance the performance and safety of devices like lithium-ion batteries and supercapacitors. google.comcip.com.cnoaepublish.com Fluorinated electrolytes, for instance, can exhibit higher oxidative stability and improved safety characteristics compared to their non-fluorinated counterparts. oaepublish.comrsc.org The incorporation of fluorine-containing additives can lead to the formation of a more stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long-term battery cycling. oaepublish.com

While specific studies on the use of this compound in energy storage are limited, its properties suggest it could be a valuable component. As an additive in lithium-ion battery electrolytes, its high oxidation potential, attributed to the electron-withdrawing fluorine atoms, could help in preventing electrolyte degradation at high voltages. google.com Furthermore, aromatic amines and their derivatives have been explored as redox-active materials in supercapacitors, contributing to pseudocapacitance and thereby increasing the energy storage capacity. researchgate.netrsc.orgnih.govrsc.org The covalent grafting of phenylenediamine molecules onto carbon-based electrode materials has been shown to significantly enhance their performance. rsc.orgresearchgate.net

Energy Storage ApplicationPotential Role of this compoundKey Benefits
Lithium-Ion Battery Electrolyte Additive To enhance the electrochemical stability of the electrolyte.Increased oxidative stability, formation of a stable SEI layer, improved safety. google.comoaepublish.com
Supercapacitor Electrode Material As a precursor for redox-active polymers or for surface modification of carbon materials.Contribution to pseudocapacitance, leading to higher energy and power density. researchgate.netrsc.org
High-Performance Capacitors As a monomer for the synthesis of high-dielectric-constant polymers.Potential for creating capacitors with higher energy storage density.

Precursors for Fine Chemicals and Specialty Compounds

The reactivity of the aromatic ring and the two amine groups makes this compound a versatile precursor for a range of fine chemicals and specialty compounds.

Intermediates in Dye and Pigment Synthesis

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.govjbiochemtech.comijisrt.comresearchgate.net The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.govunb.ca this compound, with its two primary amine groups, can be diazotized to form a highly reactive bis-diazonium salt. This intermediate can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide array of azo dyes.

The presence of fluorine atoms in the dye structure can confer desirable properties such as enhanced brightness, photostability, and solvent solubility. google.com Fluorinated dyes are of interest for specialized applications, including in electronic displays. google.com The methyl group on the benzene (B151609) ring can also influence the final color and properties of the dye.

Building Blocks for Agrochemicals

Many modern agrochemicals, including fungicides and herbicides, incorporate fluorine atoms into their molecular structure to enhance their biological activity and metabolic stability. mdpi.comscielo.org.mxsemanticscholar.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net The presence of a trifluoromethyl group, for instance, is a common feature in many successful agrochemicals. researchgate.netmdpi.comnih.gov Aromatic diamines can serve as key intermediates in the synthesis of these complex molecules.

This compound represents a potential starting material for the synthesis of novel agrochemicals. Its amine functionalities can be readily transformed into other functional groups, such as amides or ureas, which are common in bioactive molecules. mdpi.comsemanticscholar.org The difluoro-methylphenyl moiety could be a key pharmacophore, with the fluorine atoms contributing to increased lipophilicity and binding affinity to target enzymes.

Coordination Chemistry and Catalytic Systems

The two amine groups of this compound are excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry.

Ligands in Metal-Catalyzed Organic Transformations

The condensation of this compound with aldehydes or ketones can lead to the formation of Schiff base ligands. mdpi.comijpbs.commdpi.com These ligands, which contain an imine (-C=N-) group, are known to form stable complexes with a wide variety of transition metals. mdpi.comnih.gov Such metal complexes have shown significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govnih.gov

Precursors for Thermally Volatilizable Metal Complexes in Thin Film Deposition

Research into the application of this compound as a ligand for creating thermally volatilizable metal complexes for thin-film deposition techniques, such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), is not extensively documented in publicly available scientific literature. The synthesis and characterization of metal complexes derived from this specific fluorinated diamine for the purpose of creating volatile precursors have not been detailed in the reviewed sources.

In the broader field of materials science, the design of precursor molecules is a critical step for successful thin film deposition. The volatility and thermal stability of these precursors are paramount. rsc.org Generally, the incorporation of fluorine into organic ligands can increase the volatility of the resulting metal complexes. nsf.govrsc.org This is often attributed to the reduction of intermolecular forces due to the presence of highly electronegative fluorine atoms. nsf.gov For instance, fluorination of ligands has been shown to enhance the volatility of metal β-diketonate complexes, which are common precursors in CVD and ALD.

However, the effect of fluorination is not always straightforward and can depend on the specific location of the fluorine atoms within the ligand structure and the nature of the metal center. rsc.org While fluorinated ligands are widely explored for their potential to create stable and volatile metal-organic compounds, specific data on complexes involving this compound remains elusive.

The suitability of a metal complex as a precursor for thin film deposition is determined by several factors, including its ability to be transported in the gas phase without decomposition and to then controllably react on a substrate surface. The diamine functionality of this compound suggests it could act as a chelating ligand, forming stable complexes with various metal centers. The presence of both fluorine atoms and a methyl group on the benzene ring could further influence the thermal properties and reactivity of such potential complexes.

Despite these general principles, the absence of specific studies on metal complexes derived from this compound means that no detailed research findings or data on their performance as precursors for thin film deposition can be provided at this time. Further experimental investigation would be required to synthesize and characterize such complexes and to evaluate their thermal properties and suitability for CVD or ALD applications.

Future Research Directions and Interdisciplinary Opportunities

Development of Green and Sustainable Synthetic Routes for Fluorinated Diamines

The development of environmentally benign and efficient methods for the synthesis of fluorinated diamines, including 4,6-Difluoro-5-methylbenzene-1,3-diamine, is a critical area of future research. Traditional synthetic routes for aromatic amines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future efforts should focus on catalytic methods, the use of renewable feedstocks, and processes that minimize energy consumption. Biocatalysis and flow chemistry are promising avenues for achieving these goals, potentially offering higher yields and selectivity under milder conditions.

Rational Design of Materials with Tailored Functional Properties

The diamine functionality of this compound makes it an excellent building block for high-performance polymers. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants. Future research should focus on the rational design and synthesis of novel polymers, such as polyimides and polyamides, incorporating this fluorinated diamine. The goal would be to create materials with precisely controlled properties for advanced applications in electronics, aerospace, and membrane separations. Computational modeling will be instrumental in predicting the properties of these materials before their synthesis, thus accelerating the design process.

Exploration of Novel Reactivity and Catalytic Pathways

The interplay of the activating amino groups and deactivating fluorine atoms in this compound presents an opportunity to explore novel chemical transformations. Future research should investigate its reactivity in various organic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Understanding the regioselectivity and reactivity of this compound will enable the synthesis of a wide range of new and complex organic molecules. Furthermore, its potential as a ligand in catalysis is an unexplored area that could lead to the development of new catalytic systems with unique activities and selectivities.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and development of new applications for this compound. AI algorithms can be trained on existing chemical data to predict the properties of new materials derived from this diamine, identify optimal synthetic routes, and even propose novel molecular structures with desired functionalities. This in silico approach can significantly reduce the time and cost associated with traditional experimental research, enabling a more rapid exploration of the chemical space around this promising molecule.

Q & A

Q. What are the standard synthetic routes for preparing 4,6-Difluoro-5-methylbenzene-1,3-diamine?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, nitration of a fluorinated toluene derivative followed by catalytic reduction (e.g., Pd/C with H₂) can yield the diamine. Precise control of reaction conditions (temperature, stoichiometry) is critical to avoid over-reduction or side reactions. Characterization via NMR and mass spectrometry ensures intermediate purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR resolve fluorine and methyl group environments, confirming substitution patterns.
  • HPLC-MS : Quantifies purity and detects trace impurities.
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, essential for studying solid-state reactivity .

Q. How does the electronic influence of fluorine substituents affect the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: Fluorine's strong electron-withdrawing effect activates the benzene ring toward NAS. Computational studies (e.g., DFT) predict regioselectivity by mapping electrostatic potential surfaces. Experimental validation involves competing reactions with nucleophiles (e.g., amines, alkoxides) under controlled conditions to isolate intermediates .

Q. What are the primary applications of this diamine in synthesizing heterocyclic compounds?

Methodological Answer: The diamine serves as a precursor for benzimidazoles and triazoles. For example, condensation with aldehydes under acidic conditions forms benzimidazole derivatives. Reaction kinetics can be monitored via in-situ IR spectroscopy to optimize cyclization efficiency .

Q. What solvent systems optimize its stability during storage and reactions?

Methodological Answer: Anhydrous DMF or THF under inert atmospheres (Ar/N₂) prevents hydrolysis. Stability studies using accelerated aging (e.g., 40°C/75% RH) coupled with periodic HPLC analysis identify degradation pathways. Additives like BHT (butylated hydroxytoluene) inhibit oxidation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this diamine?

Methodological Answer: Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G**) simulate transition states and activation energies for competing reaction pathways. Software like COMSOL Multiphysics integrates these results with experimental data to refine predictive models .

Q. What strategies resolve contradictory data between experimental results and theoretical predictions for its reaction pathways?

Methodological Answer:

  • Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify discrepancies.
  • Isotopic Labeling : Use deuterated analogs (e.g., 2H^2\text{H}-methyl) to trace reaction mechanisms via kinetic isotope effects .
  • Multivariate Statistics : Apply factorial design to isolate variables causing divergence .

Q. How to design multifactorial experiments to study substituent effects on its catalytic activity?

Methodological Answer: A 2k2^k factorial design tests variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) models interactions between factors. For example, varying Pd nanoparticle size and ligand ratios optimizes cross-coupling yields .

Q. What advanced separation techniques improve yield in multi-step syntheses using this compound?

Methodological Answer:

  • Membrane Chromatography : Separates intermediates via size-exclusion or ion-exchange membranes, reducing purification time.
  • Simulated Moving Bed (SMB) : Continuous separation enhances throughput in scaled-up reactions .

Q. How do isotopic labeling studies (e.g., deuterium) elucidate its metabolic pathways in biochemical applications?

Methodological Answer: Synthesize 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs and track metabolic fate using LC-MS/MS. Comparative pharmacokinetic studies in model organisms identify detoxification pathways and bioaccumulation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.